Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane
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Overview
Description
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane is a fluorinated organic compound characterized by the presence of both ethoxymethyl and hexafluoropropoxy groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane typically involves the reaction of hexafluoropropylene oxide with an appropriate ethoxymethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethoxymethyl and hexafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for biological samples.
Medicine: Explored for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, leading to effective modulation of biological pathways. The ethoxymethyl groups contribute to the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane
- Bis(1-methoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane
- Bis(1-ethoxymethyl)-(1,1,2,3,3,3-pentafluoropropoxy)methane
Uniqueness
Bis(1-ethoxymethyl)-(1,1,2,3,3,3-hexafluoropropoxy)methane is unique due to the presence of both ethoxymethyl and hexafluoropropoxy groups, which confer a combination of high thermal stability, chemical resistance, and solubility. These properties distinguish it from other similar compounds, making it particularly valuable in applications requiring robust and stable materials.
Properties
IUPAC Name |
1-(1,3-diethoxypropan-2-yloxy)-1,1,2,3,3,3-hexafluoropropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6O3/c1-3-17-5-7(6-18-4-2)19-10(15,16)8(11)9(12,13)14/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXVLEOTNHQKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COCC)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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